Hygroline

説明

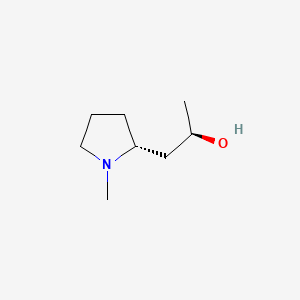

Structure

3D Structure

特性

分子式 |

C8H17NO |

|---|---|

分子量 |

143.23 g/mol |

IUPAC名 |

(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChIキー |

CWMYODFAUAJKIV-HTQZYQBOSA-N |

SMILES |

CC(CC1CCCN1C)O |

異性体SMILES |

C[C@H](C[C@H]1CCCN1C)O |

正規SMILES |

CC(CC1CCCN1C)O |

同義語 |

hygroline pseudohygroline |

製品の起源 |

United States |

Biosynthetic Pathways and Metabolic Engineering

Elucidation of Precursor Incorporation in Hygroline Biosynthesis

The biosynthesis of this compound is intricately linked to the metabolism of amino acids, primarily ornithine. Studies utilizing isotopic labeling have been instrumental in tracing the incorporation of precursors into the this compound structure. While some early hypotheses suggested hygrine (B30402) as a direct precursor to tropane (B1204802) alkaloids, more recent evidence indicates that hygrine is likely a breakdown product of a key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoyl-CoA. mdpi.com

Ornithine serves as a common biosynthetic origin for a variety of tropane alkaloids, including those structurally related to this compound. silae.it The pathway from ornithine involves several steps, leading to the formation of N-methylputrescine. mdpi.comsilae.it This compound is then converted to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comthieme-connect.de

Incorporation studies using labeled hygrine have shown its presence in cuscohygrine (B30406) and other condensation products, but not significantly in tropine (B42219) or its esters like hyoscyamine, further supporting the view that hygrine is not a direct precursor to the tropane nucleus itself. acs.org However, this compound and pseudothis compound (B1252280) have been identified as pyrrolidine (B122466) alkaloids that are known as precursors to tropane alkaloids. beilstein-journals.org

Enzymology and Proposed Pathway Intermediates for this compound Formation, including Links to Tropane Alkaloids and Hygrine

The enzymatic steps involved in this compound biosynthesis are part of the broader pathway leading to tropane alkaloids. The conversion of ornithine to N-methylputrescine is catalyzed by putrescine N-methyltransferase (PMT), which is considered a key regulatory enzyme in this pathway. mdpi.com Subsequently, methylputrescine oxidase (MPO) catalyzes the formation of 4-methylamino-butanal from N-methylputrescine. mdpi.com The spontaneous cyclization of 4-methylamino-butanal yields the N-methyl-Δ¹-pyrrolinium cation. mdpi.comthieme-connect.de

While hygrine was historically considered a direct intermediate, current understanding suggests that a more likely pathway to tropinone, a key intermediate in many tropane alkaloids, involves the reaction of acetoacetate (B1235776) with the N-methyl-Δ¹-pyrrolinium salt. acs.org This reaction is proposed to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate, which then undergoes cyclization to 2-carboxytropinone, followed by decarboxylation to form tropinone. acs.org

This compound and its stereoisomer, pseudothis compound, are considered hydroxylated derivatives of hygrine. Their presence as common side products in the established biosynthesis route leading to tropane alkaloids suggests a close metabolic relationship. researchgate.net A hypothetical biosynthetic pathway depicts their formation from hygrine. researchgate.net The isolation of pyrrolidine alkaloids, including hygrolines, from plants that also contain tropane alkaloids supports a chemical evolutionary link from simple pyrrolidine derivatives to the more complex tropane series. researchgate.net

Genetic Determinants and Regulatory Mechanisms of this compound Biosynthesis

The genetic control of alkaloid biosynthesis, including compounds like this compound, involves a suite of genes encoding the enzymes responsible for the catalytic steps in the pathway. Putrescine N-methyltransferase (PMT) is a well-studied enzyme in tropane alkaloid biosynthesis, and the gene encoding it is considered a key genetic determinant influencing the flux through this pathway. mdpi.com

Regulatory mechanisms governing this compound biosynthesis are likely integrated within the broader regulatory networks controlling secondary metabolism in plants. These mechanisms can involve transcriptional regulation of biosynthetic genes, as well as post-transcriptional and post-translational modifications of the enzymes involved. While specific genetic determinants solely for this compound biosynthesis may not be as extensively characterized as those for major tropane alkaloids, the genes involved in the upstream steps originating from ornithine and leading to the N-methyl-Δ¹-pyrrolinium cation are undoubtedly crucial.

Research into the regulation of gene expression in plants has identified cis-regulatory sequences and transcription factors that influence the tissue-specific or stress-induced production of secondary metabolites. mdpi.comnih.gov It is plausible that similar regulatory elements and transcription factors play a role in modulating the expression of genes involved in this compound biosynthesis in response to developmental cues or environmental stimuli.

Environmental and Developmental Influences on this compound Production in Producing Organisms

The production of secondary metabolites in plants, including alkaloids like this compound, is known to be influenced by a variety of environmental and developmental factors. These factors can impact the expression of biosynthetic genes, the activity of enzymes, and the availability of precursors.

Environmental factors such as temperature, light intensity, water availability (drought or flooding), soil pH, soil fertility, and salinity can significantly affect plant growth and metabolism, consequently influencing the accumulation of secondary compounds. d-nb.infophytojournal.comoregonstate.edu For instance, temperature has been identified as a significant regulatory factor for the accumulation of piperidine (B6355638) alkaloids in some plant species. uef.fi

Developmental stages of the plant can also correlate with changes in alkaloid production. The accumulation of certain alkaloids may be associated with specific tissues or growth phases. uef.fi These developmental influences are often linked to the differential expression of biosynthetic genes in a temporal and spatial manner.

Advanced Synthetic Methodologies and Chemical Derivatization

Strategies for the Total Synthesis of Hygroline and Its Diastereomers

Total synthesis approaches to hygrolines and pseudohygrolines aim to construct the entire molecular framework from simpler precursors. Early syntheses date back to the 1940s, with ongoing efforts focusing on developing more efficient and stereoselective routes. researchgate.net A concise two-step synthesis of all four diastereoisomeric hygrolines and pseudohygrolines has been reported. acs.orgacs.orgnih.gov This strategy involves the enantioselective lithiation of N-Boc pyrrolidine (B122466), followed by reaction with a chiral epoxide and subsequent reduction. acs.orgacs.orgnih.gov Other strategies have involved iterative methods and the use of chiral auxiliaries. researchgate.net

Enantioselective and Asymmetric Synthesis Approaches (e.g., Sparteine-Mediated Lithiation, Phase-Transfer Catalysis)

Enantioselective and asymmetric synthesis methods are crucial for obtaining pure stereoisomers of this compound. Sparteine-mediated lithiation has been effectively utilized in the asymmetric synthesis of hygrolines and pseudohygrolines. This approach involves the enantioselective deprotonation of N-Boc pyrrolidine using s-BuLi in the presence of (−)-sparteine or a (+)-sparteine surrogate, followed by trapping with a chiral epoxide. researchgate.netacs.orgacs.orgnih.gov This method has yielded products with high diastereomeric ratios and enantiomeric excesses. researchgate.netacs.orgacs.orgnih.gov

Phase-transfer catalysis (PTC) is another methodology employed in asymmetric synthesis, although its direct application specifically to this compound synthesis is less explicitly detailed in the provided results compared to sparteine-mediated lithiation. However, asymmetric phase-transfer catalytic alkylation has been used as a key step in the enantioselective synthesis of (+)-hygrine, a related pyrrolidine alkaloid. acs.orgacs.org PTC generally facilitates reactions between reactants in different phases, often utilizing chiral catalysts to induce asymmetry. wisdomlib.orgcrdeepjournal.orgptfarm.plnih.gov

Key Methodological Advances in this compound Construction (e.g., Keck Allylation, CBS Reduction, Wacker Oxidation)

Several key methodological advances have been applied in the construction of the this compound core and its derivatives.

Keck Allylation: The Keck allylation, an asymmetric allylation of aldehydes using a chiral titanium complex, has been employed in the enantioselective synthesis of (+)-hygroline and (+)-pseudothis compound. ncl.res.inexlibrisgroup.comacs.orgresearchgate.net This reaction is effective for creating chiral secondary alcohols with predictable stereochemistry. wikipedia.org

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nrochemistry.comnih.gov This technique has been applied in the synthesis of this compound and related pyrrolidines. researchgate.netncl.res.inexlibrisgroup.comresearchgate.nettandfonline.comteknoscienze.comthieme-connect.com For instance, CBS reduction has been used to introduce a chiral center with high enantiomeric excess. ncl.res.inthieme-connect.com The stereochemical outcome can be influenced by the catalyst and substrate structure. tandfonline.com

Wacker Oxidation: Wacker oxidation involves the palladium-catalyzed oxidation of terminal olefins to methyl ketones or internal olefins to ketones. unigoa.ac.in This reaction has been utilized in the synthesis of this compound and other pyrrolidine alkaloids. researchgate.netncl.res.inexlibrisgroup.comresearchgate.netunigoa.ac.inrsc.orgresearchgate.netnih.govnih.gov It serves as a method to introduce a carbonyl functionality, which can then be subjected to further transformations to establish the desired stereochemistry. researchgate.netunigoa.ac.in For example, Wacker oxidation of a terminal olefin followed by diastereoselective CBS reduction has been reported in the synthesis of this compound isomers. researchgate.net

Semisynthetic Approaches to this compound Analogues

Semisynthetic approaches typically involve using a naturally occurring compound as a starting material and modifying its structure to create analogues. While the provided search results focus heavily on total synthesis, the mention of this compound derivatives and analogues in the context of SAR studies researchgate.netnih.gov suggests that semisynthetic routes could be explored to generate a variety of related structures for biological evaluation. Result nih.gov mentions the synthesis of hygrolines and pseudohygrolines but doesn't explicitly detail semisynthetic routes to analogues. However, the ability to synthesize analogues is crucial for SAR studies.

Chemoenzymatic Synthesis of this compound-Related Structures

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes. While direct chemoenzymatic synthesis of this compound is not extensively detailed in the provided results, this approach has been successfully applied to the synthesis of other pyrrolidine and related alkaloids. nih.govacs.orgrsc.orgacs.orgresearchgate.netresearchgate.netconicet.gov.arresearchgate.net For example, chemoenzymatic routes have been developed for pyrrolizidine (B1209537) alkaloids and 2,5-disubstituted pyrrolidines using enzymes like transaminases, imine reductases, and aldolases. acs.orgrsc.orgacs.orgresearchgate.net These methods often involve enzymatic steps to establish chirality, followed by chemical reactions to complete the synthesis. nih.govacs.orgrsc.orgacs.orgresearchgate.netresearchgate.netconicet.gov.arresearchgate.net The potential exists to apply similar chemoenzymatic strategies to the synthesis of this compound or its precursors.

Rational Design and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Rational design and Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound structure affect its properties, particularly in the context of potential biological activities. researchgate.netnih.govtandfonline.comteknoscienze.comrsc.orgrsc.orgfigshare.com While the article strictly excludes biological activity details, the synthesis of this compound derivatives is often driven by the need to explore their interactions with biological targets. SAR studies involve synthesizing a series of this compound analogues with systematic structural variations and evaluating their properties. nih.govtandfonline.comteknoscienze.comrsc.orgrsc.orgfigshare.com This helps to identify key structural features responsible for desired effects and guide the design of more potent or selective compounds. The ability to synthesize various isomers and analogues through the methods described above is fundamental to conducting comprehensive SAR studies on this compound derivatives. researchgate.netnih.gov

Molecular and Cellular Pharmacology of Hygroline Derivatives

In Vitro Assessment of Hygroline's Biological Activities (e.g., Anti-Trypanosomatid, Antiplasmodial, Enzyme Inhibition)

Research has indicated that some this compound derivatives possess anti-trypanosomatid and antiplasmodial activities researchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.ua. Investigations into this compound derivatives isolated from plants such as Schizanthus tricolor have shown promising results against Plasmodium falciparum, the parasite responsible for malaria, with several compounds exhibiting low micromolar activity researchgate.netnih.gov. These studies typically involve in vitro assays to measure the effectiveness of the compounds against the growth or viability of the parasites researchgate.netresearchgate.net.

Specific data regarding the enzyme inhibition profile of this compound itself is not extensively detailed in the provided search results. However, the pyrrolidine (B122466) scaffold, which forms the core of this compound, is recognized as an important pharmacophore found in numerous natural products and pharmaceuticals with diverse biological activities, including enzyme inhibition researchgate.netua.es. Studies on other pyrrolidine derivatives have explored activities such as acetylcholinesterase inhibition and inhibition of the α-Gal A enzyme, suggesting potential avenues for investigation into this compound's own enzyme interaction capabilities ua.es.

Molecular Mechanisms of Action and Cellular Target Identification

Detailed molecular mechanisms of action and specific cellular targets for this compound have not been explicitly elucidated in the provided search results. Research into the mechanisms by which this compound derivatives exert their anti-parasitic effects is ongoing. Generally, understanding the molecular mechanisms of a compound involves identifying the specific proteins, enzymes, or pathways it interacts with within a cell to produce a biological effect mdpi-res.com. Cellular target identification often employs techniques to pinpoint the macromolecule(s) that a drug binds to researchgate.net.

Studies on other antimicrobial or antiparasitic agents with different scaffolds provide context for the types of mechanisms that might be investigated for this compound derivatives. These can include disruption of cell membrane integrity, inhibition of essential enzymes involved in synthesis or metabolism, or interference with key cellular processes cellmolbiol.orgreactgroup.org. Further research is needed to specifically define the molecular targets and mechanisms by which this compound and its active derivatives exert their observed biological activities.

Structure-Based Approaches to Understanding this compound-Target Interactions

Structure-based approaches play a significant role in modern drug discovery by utilizing the three-dimensional structures of proteins and ligands to understand their interactions and guide the design of more effective compounds nih.govmdpi.com. These methods can involve techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling (like molecular docking) to visualize and analyze how a molecule binds to its target nih.govmdpi.comdntb.gov.uadovepress.com.

Sophisticated Analytical Techniques for Hygroline Characterization and Quantification

Advanced Chromatographic Separation Methods for Hygroline Isolation and Purity Assessment (e.g., Low-Pressure Chromatography, Flash Chromatography, Semi-Preparative HPLC)

Chromatographic methods are essential for the isolation and purification of this compound and its derivatives from natural extracts, which often contain complex mixtures of alkaloids and other plant metabolites. Techniques such as flash chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. researchgate.netbuketov.edu.kz

Flash chromatography is a versatile tool for rapid and efficient separation and purification, capable of yielding relatively pure analytes. buketov.edu.kz It can utilize pre-packed cartridges with varying silica (B1680970) weights and particle sizes. buketov.edu.kz Dual columns can be used in flash separation to enhance the separation of complex mixtures. buketov.edu.kz

Semi-preparative HPLC is particularly useful for achieving high-purity separations and is often used in the production of reference standards. buketov.edu.kz While potentially higher in cost compared to flash chromatography, it offers enhanced separation capabilities. buketov.edu.kz The process of isolating compounds from plant extracts typically involves initial fractionation using techniques like flash chromatography, followed by further purification using semi-preparative HPLC. researchgate.net For instance, in the investigation of Schizanthus tricolor, an alkaloid extract was fractionated using flash chromatography, and subsequent purification of the fractions by semi-preparative HPLC yielded numerous characterized this compound derivatives. researchgate.net

The purity of isolated compounds can be determined using analytical HPLC or Ultra-High Performance Liquid Chromatography (UHPLC). ripublication.com

Comprehensive Spectroscopic Characterization of this compound and its Stereoisomers (e.g., IR, UV, 1D and 2D NMR, HRMS)

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound and its stereoisomers.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. scribd.com While not explicitly detailed for this compound in the search results, IR spectroscopy is a standard technique for confirming the presence of characteristic bonds and functional groups in organic molecules.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to detect chromophores and can provide information about conjugated systems within the molecule. researchgate.netresearchgate.net Studies on this compound derivatives from Schizanthus tricolor have utilized UV spectroscopy as part of the characterization process. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): NMR spectroscopy is a powerful tool for determining the complete structure of organic compounds. Both 1D (¹H NMR and ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are routinely used to assign proton and carbon signals and establish connectivity and spatial relationships within the molecule. researchgate.netresearchgate.netchemotion.net Chemical investigation of this compound derivatives has relied heavily on 1D and 2D NMR data for structure establishment. researchgate.netresearchgate.net Detailed analysis of NMR data, including chemical shifts and coupling constants, allows for the identification of different structural moieties and their arrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements of the molecule and its fragments, which is essential for determining the elemental composition and confirming the molecular formula. researchgate.netresearchgate.netchemotion.net Electrospray Ionization Mass Spectrometry (ESIMS), particularly HRESIMS, has been used in the characterization of this compound derivatives. researchgate.netresearchgate.net The presence of a characteristic fragment ion at m/z 144.1390 has been used as a marker to identify putative pyrrolidine (B122466) alkaloids, including this compound derivatives, in LC-HRMS/MS analysis. researchgate.net

The combination of these spectroscopic techniques provides comprehensive data for the unambiguous identification and structural characterization of this compound and its various stereoisomeric forms.

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Vibrational Circular Dichroism, Gauge-Independent Atomic Orbital NMR Chemical Shift Calculations with DP4+)

Determining the absolute configuration of chiral molecules like this compound, which possesses two stereocenters, is critical. Chiroptical methods and computational approaches are employed for this purpose.

Optical Rotation (OR): Measurement of optical rotation is a fundamental chiroptical method that provides information about the interaction of a chiral substance with plane-polarized light. frontiersin.orgnih.gov The sign and magnitude of optical rotation are specific to a particular enantiomer and can be used for identification and purity assessment.

Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.comspectroscopyasia.comresearchgate.net VCD spectra are rich in spectral features and can be used to determine the absolute configuration of chiral molecules, even those lacking a UV chromophore. spectroscopyasia.com The experimental VCD spectrum is typically compared with calculated VCD spectra for different possible configurations to determine the correct absolute configuration. spectroscopyeurope.comresearchgate.net

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations with DP4+: Computational methods, such as ab initio density functional theory (DFT) calculations of NMR chemical shifts using the GIAO method, combined with statistical analysis like the DP4+ method, have become powerful tools for determining the absolute configuration of complex natural products, including alkaloids. researchgate.netresearchgate.netfrontiersin.org This approach involves calculating the NMR chemical shifts for possible stereoisomers and comparing them to the experimental NMR data. frontiersin.org The DP4+ method provides a statistical probability for the correctness of a proposed structure and absolute configuration based on the agreement between calculated and experimental NMR data. researchgate.netresearchgate.netfrontiersin.org The configuration of this compound derivatives has been determined using GIAO NMR chemical shift calculations supported by the advanced statistical method DP4+, alongside VCD and optical rotation measurements. researchgate.net

These methods, often used in combination, provide strong evidence for the absolute stereochemistry of this compound and its derivatives.

Quantitative Analytical Methodologies for this compound in Biological and Natural Matrices

Quantitative analysis aims to determine the amount or concentration of this compound present in various samples, such as plant extracts or potentially biological fluids if studied in that context. This often involves chromatographic techniques coupled with sensitive detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative analysis of compounds in complex matrices due to their high sensitivity and specificity. longdom.org LC-MS, particularly with electrospray ionization (ESI), is widely used for determining drugs and metabolites in biological matrices like plasma, serum, blood, urine, and tissues. nih.gov

Challenges in quantitative analysis in complex matrices include matrix effects, where components in the sample matrix can interfere with the detection of the analyte by suppressing or enhancing the signal. longdom.orgnih.gov These effects can be mitigated through appropriate sample preparation techniques, optimized chromatographic methods, or the use of internal standards. longdom.orgnih.gov

Method validation is crucial for ensuring the accuracy, precision, linearity, specificity, and robustness of quantitative analytical methods. longdom.org For LC-MS bioanalysis, validation guidelines often involve assessing parameters like selectivity, specificity, matrix effect, accuracy, and precision. nih.govunc.edu Using authenticated analytical reference standards and stable, isotopically-labeled internal standards is recommended for accurate quantification in biological matrices. unc.edu Internal standards help to correct for variations introduced during sample preparation, chromatography, and ionization. unc.edu

Calibration curves, generated by analyzing a series of standards at known concentrations, are typically used for quantification. unc.eduumlub.pl The ratio of the chromatographic peak areas of the analyte and the internal standard is often used for calibration and quantification, employing linear regression. unc.edu

While specific detailed protocols for the quantitative analysis of this compound in biological matrices were not extensively detailed in the search results, the general principles and techniques applied to other alkaloids and compounds in complex matrices would be relevant. longdom.orgnih.gov Studies on plant extracts have focused on isolation and characterization, implying that quantitative methods would be necessary for determining the yield of this compound and its derivatives. researchgate.netresearchgate.net

Example Data Representation (Illustrative - Based on typical spectroscopic data):

NMR Spectroscopic Data: Tables listing the ¹H and ¹³C NMR chemical shifts (δ in ppm), multiplicities, coupling constants (J in Hz), and proton integrations for each assigned signal. 2D NMR correlations (COSY, HSQC, HMBC) would also be described or presented graphically.

| Position | δ¹H (multiplicity, J, integration) | δ¹³C | COSY | HSQC | HMBC |

| 2 | ... | ... | ... | ... | ... |

| 3 | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| N-CH₃ | ... | ... | ... | ... | ... |

HRMS Data: Tables showing the measured mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions, along with the calculated exact mass for the proposed molecular formula.

| Ion | m/z (Measured) | m/z (Calculated) | Elemental Composition |

| [M+H]⁺ | ... | ... | C₈H₁₈NO |

| Fragment 1 | ... | ... | ... |

| Fragment 2 | ... | ... | ... |

Optical Rotation Data: Reporting the specific optical rotation ([α]D) at a specific temperature and concentration in a given solvent.

| [α]D²⁰ | Concentration (c) | Solvent |

| +x.x or -x.x | y.y mg/mL | Solvent |

These types of data, when combined, provide compelling evidence for the structure and stereochemistry of this compound and its derivatives.

Ecological and Evolutionary Context of Hygroline

Role of Hygroline as a Secondary Metabolite in Plant Defense Mechanisms and Ecological Interactions

Secondary metabolites are integral to plant defense strategies against a variety of biotic and abiotic stresses. nih.govmdpi.comscitechnol.cominteresjournals.org this compound, as a pyrrolidine (B122466) alkaloid, contributes to the chemical arsenal (B13267) plants employ to deter herbivores and pathogens. wikipedia.orgmdpi.comscitechnol.cominteresjournals.orgnih.gov The presence of alkaloids in plant tissues can make them unpalatable or toxic to insects and other animals, thereby preventing consumption. wikipedia.orginteresjournals.org This defensive function is a key aspect of the ecological role of this compound.

Plants can increase the production of secondary metabolites, including alkaloids, in response to attacks by herbivores or pathogens, demonstrating an inducible defense mechanism. scitechnol.cominteresjournals.orgnih.gov This dynamic response allows plants to adapt their defense strategies to specific threats. scitechnol.com Beyond direct toxicity or deterrence, secondary metabolites can also act as signaling molecules, influencing the behavior of other organisms in the ecosystem. mdpi.cominteresjournals.orgnih.gov While the specific signaling roles of this compound are not extensively detailed in the provided search results, other plant volatile compounds, which are also secondary metabolites, are known to attract natural enemies of herbivores, providing an indirect defense for the plant. interesjournals.org

Secondary metabolites also play a role in plant defense against environmental stresses such as drought, UV radiation, and temperature extremes. nih.govscitechnol.com Some, like flavonoids, act as UV protectants or antioxidants, mitigating cellular damage. nih.govscitechnol.com While the direct role of this compound in abiotic stress tolerance is not explicitly stated, the broader function of secondary metabolites in this context suggests a potential, albeit unconfirmed, involvement.

Interspecies Interactions Mediated by this compound and Related Alkaloids

Alkaloids, including pyrrolidine types like this compound, mediate complex interspecies interactions, primarily in the context of plant-herbivore relationships. wikipedia.orgnih.gov The presence of these compounds can deter generalist herbivores that are not adapted to tolerate them. wikipedia.orginteresjournals.org However, some specialist herbivores have evolved mechanisms to overcome the toxicity of alkaloids and may even utilize them for their own benefit, such as sequestration for defense against their own predators or for use in sexual signaling. wikipedia.orgnih.govrushim.ru

The interaction between plants producing pyrrolizidine (B1209537) alkaloids (a related class of alkaloids) and adapted butterflies (Danainae) is a well-studied example of such specialized interactions. researchgate.netnih.gov These butterflies can sequester pyrrolizidine alkaloids from their host plants and use them for defense or in courtship. rushim.ruresearchgate.net While this compound is a pyrrolidine alkaloid and not a pyrrolizidine alkaloid, this example illustrates the intricate co-evolutionary dynamics that can arise between plants and herbivores mediated by secondary metabolites.

Furthermore, secondary metabolites can influence interactions beyond the plant-herbivore dynamic, potentially affecting microorganisms and other organisms in the environment. wikipedia.orgwikipedia.orgresearchgate.netinteresjournals.org Some studies have investigated the influence of synthetic pyrrolidine derivatives on bacterial biofilm formation, suggesting a potential role in plant-microbe interactions, although this research did not focus on naturally occurring this compound. researchgate.net

Evolutionary Trajectories of Pyrrolidine Alkaloid Production in Producing Organisms

The production of secondary metabolites, including pyrrolidine alkaloids, has evolved over time, driven by selective pressures such as herbivory and environmental challenges. doi.orgresearchgate.netnih.govnih.govpnas.orgmdpi.com The sporadic distribution of specific secondary metabolites across different plant lineages suggests that their biosynthesis pathways have evolved independently multiple times or have been subject to secondary loss. wikipedia.orgresearchgate.netnih.govmdpi.com

Research into the biosynthesis of pyrrolizidine alkaloids, which share a common origin with pyrrolidine alkaloids like this compound from ornithine, has provided insights into the evolutionary processes involved. pnas.orgmdpi.comdntb.gov.ua The first committed enzyme in pyrrolizidine alkaloid biosynthesis, homospermidine synthase (HSS), evolved through gene duplication from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govpnas.orgmdpi.com This recruitment of an enzyme from a primary metabolic pathway for a secondary metabolic function is an example of how novel biochemical pathways can evolve. pnas.org Phylogenetic analysis indicates that HSS has been independently recruited multiple times in different plant families that produce pyrrolizidine alkaloids. nih.govmdpi.com

While the specific evolutionary history of this compound biosynthesis is not as extensively detailed as that of pyrrolizidine alkaloids in the provided results, it is likely that the enzymes involved in its synthesis also evolved through processes such as gene duplication and divergence from enzymes in primary metabolic pathways. The presence of simple pyrrolidine alkaloids like this compound and cuscohygrine (B30406) in various plant families, including Erythroxylaceae and Solanaceae, suggests either ancient origins or convergent evolution of these pathways. naturalproducts.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua Studies on the genus Schizanthus (Solanaceae), which produces hygrolines and tropane (B1204802) alkaloids, suggest potential biosynthetic links and evolutionary relationships between these compound classes within the genus. researchgate.netresearchgate.net

The evolution of secondary metabolite production is often linked to the concept of co-evolution between plants and their interacting organisms, particularly herbivores. nih.govresearchgate.netnih.gov The selective pressure exerted by herbivores that can tolerate or utilize certain alkaloids may drive the evolution of altered alkaloid profiles or the production of different defensive compounds in plants. Conversely, herbivores may evolve mechanisms to detoxify or sequester these compounds, leading to an evolutionary arms race. nih.govresearchgate.netnih.gov The "defense de-escalation hypothesis" proposes that plants predominantly attacked by specialist herbivores may even reduce or eliminate the production of compounds co-opted by those specialists. researchgate.netnih.gov

The study of the genetic and enzymatic basis of alkaloid biosynthesis, such as the evolution of HSS, provides molecular evidence for the evolutionary trajectories of these defense mechanisms. researchgate.netnih.govnih.govpnas.orgmdpi.com Understanding the evolutionary history of pyrrolidine alkaloid production, including this compound, requires further investigation into the specific genes and enzymes involved across different producing lineages.

Perspectives and Future Directions in Hygroline Research

Deeper Mechanistic Elucidation of Hygroline's Bioactivities

While this compound and related alkaloids are known to exist in plants with various traditional uses, the specific mechanisms underlying any potential bioactivities of this compound itself require deeper investigation. Research has identified this compound as a differentially expressed metabolite in human induced pluripotent stem cells (hiPSCs) infected with flaviviruses (DENV3 & ZIKV), suggesting its involvement in cellular metabolic responses during infection or potentially a direct interaction with the virus or host pathways. fda.gov This finding highlights the need for targeted studies to understand the role of this compound in such biological contexts. Pyrrolidine (B122466) alkaloids, as a class, exhibit a range of biological activities, including antimicrobial, antifungal, and neuroactive effects. mdpi.com Although specific detailed mechanisms for this compound are not extensively documented in the available literature, future research should aim to elucidate the precise molecular targets and pathways modulated by this compound. This could involve in vitro and in vivo studies, enzyme assays, receptor binding studies, and cell-based assays to define its pharmacological profile and understand how its structure relates to its biological effects. Investigating this compound's interactions at the cellular and molecular level is essential for determining its potential therapeutic or biological roles.

Exploitation of Biosynthetic Pathways for Sustainable and Targeted Production

This compound is a naturally occurring alkaloid, biosynthetically derived from ornithine. mdpi.com Understanding and exploiting the plant biosynthetic pathways responsible for this compound production offers a sustainable alternative to total chemical synthesis, particularly for large-scale or targeted production. Research into the biosynthesis of related tropane (B1204802) alkaloids has identified intermediates like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine (B30402), which are formed from the N-methylpyrrolinium cation. researchgate.net Further research into the specific enzymatic steps and genetic regulation involved in the conversion of these intermediates to this compound could enable metabolic engineering approaches in suitable host organisms (e.g., microbes or plants) to enhance this compound yield or produce specific analogs. Exploiting these natural biosynthetic routes could lead to more environmentally friendly and cost-effective production methods compared to complex chemical synthesis, aligning with futuristic trends in herbal medicines and food products that emphasize sustainability and bio-based economies. iipseries.org

Application of Computational Chemistry and Chemoinformatics in this compound Discovery and Optimization

Computational chemistry and cheminformatics play an increasingly vital role in modern chemical and biological research, offering powerful tools for the discovery, characterization, and optimization of chemical compounds. For this compound research, these tools can be applied in several ways. Computational methods have been used to generate 3D structures of metabolites, including this compound, which can be valuable for investigating potential interactions with proteins and estimating biological activities. naturalproducts.net Cheminformatics techniques, such as substructure and similarity searching, virtual library enumeration, and quantitative structure-activity relationship (QSAR) model derivation, can be employed to identify potential new sources of this compound or related compounds, design novel analogs with desired properties, and predict their biological activities. upenn.eduejbi.orgresearchgate.net Molecular docking and dynamics simulations can provide insights into the potential binding modes and affinities of this compound with putative biological targets, aiding in the mechanistic elucidation discussed in Section 7.2. upenn.edunih.gov The application of chemoinformatics in analyzing high-throughput screening data could also help identify this compound or its analogs in complex biological samples or natural extracts. researchgate.net By integrating computational approaches with experimental studies, researchers can accelerate the pace of this compound research, guiding synthetic efforts and prioritizing biological investigations.

Q & A

Q. What are the established methods for synthesizing Hygroline enantioselectively, and how do they ensure stereochemical purity?

this compound synthesis often employs asymmetric catalytic strategies, such as Keck allylation followed by Corey-Bakshi-Shibata (CBS) reduction to achieve high enantiomeric excess (ee). For instance, Bhoite et al. (2015) demonstrated that CBS reduction of a prochiral ketone intermediate yields (+)-hygroline with >95% ee. Key steps include rigorous purification via column chromatography and stereochemical validation using chiral HPLC or NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming this compound’s stereochemical configuration?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR coupled with NOESY experiments, is critical for resolving diastereomeric protons. X-ray crystallography remains the gold standard for absolute configuration determination, as shown in Wormald et al. (1998), who resolved the 7a-epi-alexine configuration, a structurally related pyrrolizidine alkaloid .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported bioactivity data for this compound across in vitro and in vivo studies?

Contradictions often arise from variability in experimental conditions (e.g., cell line selection, dosage protocols). To resolve discrepancies, researchers should:

- Standardize assay parameters (e.g., pH, temperature, solvent controls) as per NIH preclinical guidelines .

- Perform systematic reviews with meta-analysis to identify confounding variables, as outlined in evidence-based guideline frameworks .

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .

Q. What methodological challenges arise in quantifying this compound’s enantiomeric excess during kinetic resolution, and how can they be mitigated?

Kinetic resolution often suffers from competing side reactions (e.g., racemization). Solutions include:

Q. How should researchers design experiments to investigate this compound’s mechanism of action in glycosidase inhibition?

A robust experimental framework includes:

- Competitive inhibition assays : Measure values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- Molecular docking simulations : Map interaction sites using crystallographic data from homologous enzymes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC/IC values. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons via Bonferroni correction. Transparent reporting of confidence intervals and effect sizes is critical, as emphasized in NIH reporting standards .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Q. What ethical frameworks apply to preclinical studies involving this compound’s neurotoxic analogs?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Justify animal/cell line use via 3R principles (Replacement, Reduction, Refinement).

- Disclose conflicts of interest (e.g., funding from pharmaceutical entities) per ICMJE guidelines .

Cross-Disciplinary Research Integration

Q. How can computational chemistry enhance the design of this compound derivatives with improved target specificity?

- Perform molecular dynamics simulations to predict ligand-receptor binding kinetics.

- Use QSAR (Quantitative Structure-Activity Relationship) models to optimize substituent effects on inhibitory potency .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。